Product packaging for 4-(But-3-en-2-yl)azetidin-2-one(Cat. No.:CAS No. 86400-09-1)

4-(But-3-en-2-yl)azetidin-2-one

Cat. No.: B13888047
CAS No.: 86400-09-1
M. Wt: 125.17 g/mol
InChI Key: SICYXCMPEYHKDE-UHFFFAOYSA-N
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Description

Significance of the Azetidin-2-one (B1220530) Ring System in Organic Synthesis

The significance of the azetidin-2-one ring extends far beyond its direct biological applications. It serves as a highly valuable building block in organic synthesis, primarily due to the inherent ring strain of the four-membered ring. nih.govrsc.org

Azetidin-2-ones are recognized as versatile synthetic intermediates for the preparation of a wide range of nitrogen-containing compounds, including β-amino acids and β-amino alcohols. mdpi.com The ability to introduce substituents at various positions of the ring with stereochemical control makes them powerful chiral synthons. nih.govnih.gov Enantiomerically pure β-lactams are particularly sought after for the synthesis of complex, biologically active molecules. researchgate.net The development of methods to access enantiopure azetidines, often derived from β-lactams, remains an active area of research. nih.govmagtech.com.cn

The "β-Lactam Synthon Method" is a collection of synthetic strategies that utilize the unique reactivity of the β-lactam ring to construct diverse molecular architectures. nih.govresearchgate.net This method leverages the ring strain of the azetidin-2-one, which facilitates selective ring-opening reactions. nih.gov By carefully choosing reaction conditions and substituents, chemists can cleave specific bonds within the ring to generate a variety of functionalized, acyclic products. researchgate.net This approach has proven highly effective in the synthesis of non-protein amino acids, oligopeptides, and various natural and unnatural products. nih.gov For example, the β-lactam synthon method has been instrumental in the efficient semisynthesis of the anticancer drugs paclitaxel (B517696) and docetaxel. nih.gov

Historical Context of Azetidin-2-one Synthesis

The first synthesis of an azetidin-2-one was reported by Hermann Staudinger in 1907 through the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com This reaction, now known as the Staudinger synthesis, remains a cornerstone for the construction of the β-lactam ring and has been extensively developed and refined over the past century. mdpi.com While the ring system was known for decades, the intense investigation into its chemistry was largely spurred by the discovery of penicillin's structure in the 1940s. globalresearchonline.net This discovery unveiled the presence of the azetidin-2-one ring in a natural product with profound biological activity and ignited a wave of research into the synthesis and chemical modification of β-lactams. derpharmachemica.comglobalresearchonline.net

Structural Features and Inherent Ring Strain of Azetidin-2-ones

The azetidin-2-one ring is a planar, four-membered heterocycle containing a nitrogen atom and a carbonyl group. globalresearchonline.net The parent compound, azetidin-2-one, is a colorless solid with a melting point of 73-74°C. globalresearchonline.net The most defining characteristic of the azetidin-2-one ring is its significant ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine (B1206935). rsc.orgrsc.org This strain arises from the deviation of the bond angles from the ideal sp3 and sp2 hybridization values. This inherent strain makes the amide bond within the β-lactam ring more susceptible to nucleophilic attack compared to a standard, unstrained amide. globalresearchonline.net This heightened reactivity is crucial for the biological activity of β-lactam antibiotics, which act by acylating and inhibiting bacterial transpeptidases involved in cell wall synthesis. derpharmachemica.comglobalresearchonline.net The strain also contributes to the synthetic utility of azetidin-2-ones, as it drives the ring-opening reactions exploited in the β-Lactam Synthon Method. nih.gov

Contextualization of 4-Substituted Azetidin-2-ones with Unsaturated Side Chains

The presence of an unsaturated side chain, such as the but-3-en-2-yl group in the title compound, introduces additional functionality and potential for further chemical transformations. Unsaturated side chains can participate in a variety of reactions, including additions, oxidations, and metathesis, providing avenues for the synthesis of more complex derivatives. For instance, the synthesis of 3-vinyl-2-azetidinones has been achieved through the reaction of crotonyl chloride with imines, yielding exclusively the trans-adducts. mdpi.com Similarly, methods for the synthesis of 4-alkylideneazetidin-2-ones have been developed, highlighting the interest in introducing unsaturation at or adjacent to the β-lactam core. researchgate.netresearchgate.net The specific compound, 4-(But-3-en-2-yl)azetidin-2-one, combines the foundational azetidin-2-one core with a reactive unsaturated side chain, making it a potentially valuable intermediate for the synthesis of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B13888047 4-(But-3-en-2-yl)azetidin-2-one CAS No. 86400-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86400-09-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-but-3-en-2-ylazetidin-2-one

InChI

InChI=1S/C7H11NO/c1-3-5(2)6-4-7(9)8-6/h3,5-6H,1,4H2,2H3,(H,8,9)

InChI Key

SICYXCMPEYHKDE-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 4 but 3 En 2 Yl Azetidin 2 One and Analogous 4 Alkenylazetidin 2 Ones

Cycloaddition Approaches for Azetidin-2-one (B1220530) Ring Construction

The formation of the four-membered azetidin-2-one ring is most effectively achieved through cycloaddition reactions, where two molecular components combine to form the cyclic structure. These reactions are highly valued for their efficiency and ability to control the stereochemistry of the resulting product.

Staudinger Reaction (Ketene-Imine Cycloaddition)mdpi.comnih.govtandfonline.com

Discovered by Hermann Staudinger in 1907, the reaction between a ketene (B1206846) and an imine remains one of the most general and versatile methods for synthesizing β-lactams. mdpi.comnih.govwikipedia.org This formal [2+2] cycloaddition is a cornerstone in organic synthesis, particularly for its ability to create up to two new chiral centers in a single step. nih.govacs.org

The Staudinger synthesis involves the reaction of an imine with a ketene, which can be pre-formed or, more commonly, generated in situ. tandfonline.comnih.gov Ketenes are often produced from the dehydrochlorination of acyl chlorides using a tertiary amine base, or through the Wolff rearrangement of α-diazoketones. tandfonline.comorganic-chemistry.org

The reaction is broad in scope, accommodating a wide variety of substituents on both the imine and the ketene precursor. mdpi.com This flexibility allows for the synthesis of a diverse library of β-lactams with different substitution patterns at all positions of the ring. mdpi.comacs.org The reaction conditions can influence the outcome; for example, some syntheses are conducted at low temperatures (-78 °C), while others occur at reflux in solvents like toluene. mdpi.comtandfonline.com

Table 1: Examples of Staudinger Reaction Conditions and Products

Imine Reactant Ketene Precursor Base/Conditions Product Type Reference
N-(chrysen-6-yl)imines Acyl chloride from (+)-car-3-ene Microwave trans-Azetidinones mdpi.com
Isatin-derived imines 2-(4-chlorophenyl)acetyl chloride Triethylamine (B128534), DMF, reflux 4-Spiro-fused-2-azetidinones mdpi.com
(S)-glyceraldehyde acetonide-derived imine Phthalimidoacetyl chloride Triethylamine, SOCl₂ Enantiopure 3-amino-azetidinone mdpi.com

The synthesis of 4-alkenylazetidin-2-ones, such as 4-(but-3-en-2-yl)azetidin-2-one, involves the use of imines that contain an unsaturated side chain. When α,β-unsaturated imines react with ketenes, a competition between [2+2] and [4+2] cycloaddition pathways can arise. nih.govacs.org The reaction can yield the desired 4-vinyl-β-lactams or, alternatively, 3,4-dihydropyridin-2(1H)-ones, depending on how the intermediate cyclizes. nih.govacs.org The control of this periselectivity is a key challenge in applying the Staudinger reaction to these specific substrates.

Despite being formally a [2+2] cycloaddition, extensive experimental and computational studies have revealed that the Staudinger reaction is not a concerted process. acs.orgacs.org Instead, it proceeds through a two-step mechanism. nih.govacs.org

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. acs.orgnih.govacs.org This step forms a zwitterionic intermediate. acs.orgorganic-chemistry.org

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory 4π-electron electrocyclization to form the four-membered β-lactam ring. nih.govacs.org This ring-closure step is subject to torquoelectronic effects, which can influence the stereochemical outcome. nih.govacs.org

The stereochemistry of the final product is highly dependent on the geometry of the starting imine. acs.org As a general rule, (E)-imines tend to form cis-β-lactams, whereas (Z)-imines yield trans-β-lactams. acs.org This stereoselectivity arises from the competition between direct ring closure of the initial zwitterionic intermediate and its potential isomerization before cyclization. organic-chemistry.org The electronic nature of the substituents on both the ketene and the imine can influence the rate of ring closure, thereby affecting the final cis/trans ratio. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct closure, favoring cis-β-lactam formation. organic-chemistry.org

Metal-Catalyzed Cycloaddition Reactionsresearchgate.net

Transition metal catalysis offers alternative and powerful strategies for constructing azetidin-2-one rings, often providing unique reactivity and selectivity. researchgate.netcatalyst-enabling-synthetic-chemistry.com These methods can proceed under mild conditions and allow for the construction of highly functionalized molecules. researchgate.net

A notable metal-catalyzed approach for synthesizing substituted azetidin-2-ones is the palladium-catalyzed carbonylative [2+2] cycloaddition. researchgate.net This reaction typically involves the coupling of an allyl halide, an imine, and carbon monoxide (CO). researchgate.net This method is particularly relevant for the synthesis of β-lactams bearing an alkenyl group, as seen in the reaction of allyl bromide with heteroaryliden-anilines, which affords 2-azetidinones with an alkenyl group at the C-3 position. researchgate.net

The reaction generally exhibits excellent regioselectivity, favoring the formation of trans-β-lactams. researchgate.net Mechanistic studies suggest that the palladium catalyst is actively involved in the [2+2] cycloaddition step and plays a crucial role in determining the diastereoselectivity by facilitating the isomerization of an addition intermediate. researchgate.net The catalytic cycle is thought to begin with the formation of an aroyl palladium species, which then coordinates to the reactants and facilitates the cyclization. nih.gov This methodology represents a convincing procedure for accessing β-lactams from different starting materials, such as the carbonylation of aziridines. researchgate.netacs.org

Copper(I)-Catalyzed Cascade Strategies Involving Rearrangements

Copper(I)-catalyzed reactions provide an efficient pathway for the synthesis of complex nitrogen-containing heterocycles. nih.govacs.org In the context of β-lactam synthesis, copper-catalyzed cascade reactions can convert simple starting materials like alkynes into functionalized azetidinones through a series of transformations in one pot. nih.govnih.gov A notable strategy involves the copper(I)-catalyzed reaction of terminal alkynes with sulfonyl azides, which can lead to the formation of N-sulfonyl-1,2,3-triazoles. elsevierpure.com By carefully controlling reaction conditions, the formation of ketenimine intermediates, which can undergo subsequent cyclization, can be favored. elsevierpure.com

One such cascade process involves the reaction of ynamides, which can undergo a copper-catalyzed, photoinduced anti-Baldwin 4-exo-dig radical cyclization to produce azetidines. nih.gov Another relevant cascade involves the reaction of O-propargylic oximes, which, in the presence of a copper(I) catalyst, can rearrange to form azetidine (B1206935) nitrones. acs.org These nitrones are valuable intermediates that can be further functionalized. The mechanism is believed to proceed through a tandem acs.orgresearchgate.net-rearrangement and 4π-electrocyclization. acs.org While not a direct synthesis of 4-alkenylazetidin-2-ones, these copper-catalyzed cascades demonstrate the utility of copper acetylides and other organocopper intermediates in constructing the core azetidine ring, which can be a precursor to the target lactam. researchgate.net

Photochemical [2+2] Cycloadditions with Alkenes

Photochemical [2+2] cycloadditions represent a direct and atom-economical method for synthesizing four-membered rings. researchgate.netresearchgate.net The aza Paternò-Büchi reaction, which is the cycloaddition of an imine and an alkene, can produce azetidines. researchgate.net However, the synthesis of azetidin-2-ones often involves the cycloaddition of a ketene with an imine (the Staudinger synthesis). wikipedia.org For the synthesis of 4-alkenylazetidin-2-ones, a related photochemical approach involves the cycloaddition of an alkene with a species that can generate the lactam ring.

Recent advancements have focused on visible-light-mediated cycloadditions, which offer milder reaction conditions compared to traditional UV irradiation. researchgate.netchemrxiv.org These methods often employ a photocatalyst that activates a substrate via triplet energy transfer. researchgate.netamazonaws.com For instance, glyoxylate (B1226380) oximes have been used as precursors that, upon activation by a visible-light photocatalyst, react with a wide range of alkenes to yield highly functionalized azetidines. chemrxiv.org Similarly, N-sulfonylimines can undergo photosensitized [2+2] cycloaddition with alkenes to construct azetidine derivatives with high diastereoselectivity. nih.gov The reaction's success often depends on matching the frontier molecular orbital energies of the reacting partners. researchgate.net This strategy allows for the construction of complex azetidine scaffolds from readily available precursors. chemrxiv.orgamazonaws.com

Table 1: Examples of Photochemical [2+2] Cycloadditions for Azetidine Synthesis
Imine PrecursorAlkeneCatalyst/ConditionsProduct TypeReference
Glyoxylate OximeVarious AlkenesIr-based Photocatalyst, Visible LightFunctionalized Azetidines chemrxiv.org
N-SulfonylimineStyrenePhotosensitizer, Visible LightN-Sulfonylazetidine nih.gov
2-Isoxazoline CarboxylateVarious AlkenesVisible-Light PhotocatalystFunctionalized Azetidines researchgate.net

Cycloaddition of Ketenimines with Ester Enolates for 4-Alkylideneazetidin-2-ones

The reaction between ester enolates and imines is a cornerstone of β-lactam synthesis. acs.org A variation of this approach involves the use of ketenimines, which can undergo cycloaddition to form β-lactams. Ketenimines can be generated in situ and react with nucleophiles. While the direct cycloaddition with ester enolates is a plausible route, a more common and well-documented method is the Staudinger synthesis, where a ketene (generated from an acyl chloride) reacts with an imine. wikipedia.orgmdpi.com

To synthesize 4-alkylideneazetidin-2-ones, a related strategy involves the intramolecular C-N coupling of amides with vinyl bromides, catalyzed by copper(I). This 4-exo ring closure is highly efficient for forming the alkylidene β-lactam structure. organic-chemistry.org Another approach involves the reaction of ketenes with imines derived from α,β-unsaturated aldehydes or ketones. The resulting β-lactam would bear an alkenyl group at the C4 position. The stereochemical outcome of these cycloadditions is often a key focus of research, with the formation of a zwitterionic intermediate being a critical step that determines the final product stereochemistry. mdpi.com

Cyclization Strategies from Acyclic Precursors

The formation of the β-lactam ring can also be achieved by cyclizing linear precursors that already contain the necessary atoms. These methods often rely on forming the N1-C2 or N1-C4 amide bond in the final step.

Approaches Involving β-Amino Acid Derivatives

The most conceptually direct method for synthesizing β-lactams is the cyclization of β-amino acids or their corresponding esters. acs.orgresearchgate.net This intramolecular condensation requires the activation of the carboxylic acid moiety to facilitate amide bond formation. A variety of reagents have been developed for this purpose.

The Mitsunobu reaction, for example, can be used for the ring closure of β-hydroxy amides, which can be derived from β-amino acids. However, on a larger scale, this reaction can be problematic and lead to side products. acs.org A more common approach is the direct cyclization of β-amino acid esters. The Breckpot β-lactam synthesis, for instance, utilizes a Grignard reagent to effect the cyclization of a β-amino acid ester. wikipedia.org Other methods involve activating the carboxyl group of a protected β-amino acid and then inducing cyclization. This strategy is foundational and has been applied to the synthesis of numerous β-lactam-containing compounds, including key pharmaceutical intermediates. acs.orgresearchgate.net The choice of activating agent and reaction conditions is critical to achieving high yields and avoiding polymerization or other side reactions.

Table 2: Selected Reagents for Cyclization of β-Amino Acid Derivatives
Precursor TypeReagent/MethodKey FeatureReference
β-Amino Acid EsterGrignard Reagent (e.g., EtMgBr)Breckpot Synthesis wikipedia.org
β-Hydroxy AmidePPh₃ / DIADMitsunobu Reaction acs.org
β-Amino AcidMukaiyama's ReagentMild activation wikipedia.org
β-Amino AcidCyanuric Chloride-DMF ComplexRoom temperature conversion organic-chemistry.org

Ring Expansion Reactions (e.g., from Aziridines)

Ring expansion reactions provide an alternative route to azetidin-2-ones from smaller, strained heterocyclic precursors, most notably aziridines. researchgate.netclockss.org Aziridines, or three-membered nitrogen heterocycles, are highly strained and susceptible to ring-opening reactions. clockss.orgwikipedia.org This reactivity can be harnessed to expand the ring to the four-membered β-lactam system.

One common strategy involves the carbonylation of aziridines. For example, N-substituted aziridines can react with carbon monoxide in the presence of a palladium catalyst to yield the corresponding β-lactam. Another approach is the reaction of 2-(halomethyl)aziridines with a base, which can induce rearrangement and expansion to the azetidinone ring. The mechanism and success of these expansions can be highly dependent on the substituents present on the aziridine (B145994) ring. researchgate.netepfl.ch For instance, aziridines substituted with an aryl or ester group tend to open at the most substituted carbon. epfl.ch

Peterson Olefination for 3-Alkylideneazetidin-2-ones

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds (aldehydes or ketones). organic-chemistry.orgwikipedia.org This reaction can be applied to a pre-formed β-lactam ring to introduce an exocyclic double bond at the C3 position, yielding 3-alkylideneazetidin-2-ones. gla.ac.uk

The reaction proceeds by first generating an α-silylcarbanion at the C3 position of the β-lactam. This is typically achieved by deprotonation of a 3-(trialkylsilyl)methyl-azetidin-2-one using a strong base like lithium diisopropylamide (LDA). gla.ac.ukyoutube.com This nucleophilic intermediate then reacts with an aldehyde or ketone. The resulting β-hydroxysilane adduct can be isolated or, more commonly, undergoes spontaneous or induced elimination to form the alkene. wikipedia.orglscollege.ac.in

A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled. wikipedia.orglscollege.ac.in Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination follows a syn-elimination pathway. organic-chemistry.orglscollege.ac.in This allows for the selective formation of either the (E)- or (Z)-alkene isomer from the separated diastereomeric β-hydroxysilane intermediates. wikipedia.org When applied to β-lactam synthesis, this method provides a reliable route to 3-alkylidene derivatives, which are versatile intermediates for further chemical modification. gla.ac.uk

Synthesis of Specifically Substituted Azetidin-2-ones

The functionalization of the azetidin-2-one core at various positions allows for the creation of a diverse range of compounds with tailored properties. The introduction of alkenyl groups at the C4 position is of particular interest as it provides a handle for further chemical transformations.

Preparation of 4-Oxiranylazetidin-2-ones as Intermediates

The synthesis of 4-oxiranylazetidin-2-ones serves as a crucial step in the preparation of various substituted β-lactams. A notable method involves a Lewis acid-mediated reaction. In this approach, acyldiazo compounds react with 4-acetoxyazetidin-2-ones to yield 4-(2-oxoethylidene)azetidin-2-ones. researchgate.net The choice of the starting azetidinone and the α-diazocarbonyl compound dictates the substitution pattern at the C3 and C4 positions. researchgate.net This reaction exhibits excellent Z-diastereoselectivity for the C4 double bond, a feature attributed to the formation of an intramolecular hydrogen bond in the Z isomer, as confirmed by VT NMR spectroscopy and X-ray crystallography. researchgate.net

The resulting 4-(2-oxoethylidene)azetidin-2-ones can then be converted to the corresponding 4-oxiranylazetidin-2-ones through epoxidation of the exocyclic double bond. This two-step process provides a versatile route to these important intermediates.

Synthesis of 3-Alkenyl-3-hydroxy-azetidin-2-ones

The synthesis of 3-alkenyl-3-hydroxy-azetidin-2-ones introduces both a hydroxyl and an alkenyl group onto the β-lactam ring, significantly increasing its synthetic utility. While direct synthesis of this specific substitution pattern is not extensively detailed in the provided context, general methods for azetidin-2-one synthesis can be adapted. The Staudinger [2+2] ketene-imine cycloaddition is a powerful and widely used method for constructing the β-lactam ring. nih.govacs.orgnih.govacs.org This reaction involves the combination of a ketene with an imine. To achieve the desired 3-alkenyl-3-hydroxy substitution, a ketene precursor bearing a hydroxyl group and an imine with an alkenyl substituent would be required. The stereochemical outcome of the cycloaddition can often be controlled by the choice of reactants and reaction conditions.

Preparation of Bis-4-Spiro-Fused-β-Lactams

A sophisticated application of β-lactam chemistry is the synthesis of macrocycles containing two 4-spiro-fused-β-lactam units. A multi-step synthetic strategy has been successfully employed to create a family of these complex molecules. nih.govacs.orgnih.gov The key steps in this sequence are:

Diimine Formation: The synthesis begins with the formation of diimines from the condensation of appropriate diamines and aldehydes.

Staudinger [2+2] Ketene-Imine Cycloaddition: The prepared diimines are then reacted with a suitable ketene, such as allyloxyacetyl chloride or (2-allyloxy)phenoxyacetyl chloride, in the presence of a base like triethylamine (TEA) in dichloromethane (B109758) (DCM). nih.govacs.org This cycloaddition reaction forms the two β-lactam rings, resulting in acyclic diene isomers with both syn and anti configurations. nih.gov

Ring-Closing Metathesis (RCM): The final step involves an RCM reaction of the acyclic dienes using a Grubbs (II) catalyst in refluxing DCM. This closes the macrocycle, yielding the desired syn and anti isomeric bis-4-spiranic macrocycles. nih.govacs.org

This methodology has been used to synthesize a family of 14 new syn/anti bis-4-spiro-β-lactam-based unsaturated macrocycles. nih.govnih.govacs.org The structures of these complex molecules have been rigorously characterized using NMR and HRMS spectral data, and in several cases, confirmed by single-crystal X-ray diffraction analysis. nih.govnih.gov

Data Tables

Table 1: Key Reactions in the Synthesis of Substituted Azetidin-2-ones

ReactionReactantsProduct TypeKey Features
Lewis Acid-Mediated ReactionAcyldiazo compounds, 4-Acetoxyazetidin-2-ones4-(2-Oxoethylidene)azetidin-2-onesExcellent Z-diastereoselectivity. researchgate.net
Staudinger [2+2] CycloadditionKetenes, IminesAzetidin-2-onesVersatile method for β-lactam ring formation. nih.govacs.orgnih.govacs.org
Ring-Closing Metathesis (RCM)Acyclic DienesMacrocyclesForms large rings from diene precursors. nih.govacs.org

Table 2: Characterization of Bis-4-Spiro-Fused-β-Lactam Macrocycles

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation of syn and anti isomers. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)Determination of exact mass and molecular formula. nih.govnih.gov
Single-Crystal X-ray DiffractionDefinitive determination of three-dimensional structure. nih.govnih.gov

Stereochemical Control and Enantioselective Synthesis of 4 but 3 En 2 Yl Azetidin 2 One Frameworks

Diastereoselective Control in Azetidin-2-one (B1220530) Formation

Diastereoselective control focuses on establishing the desired relative stereochemistry, typically the cis or trans relationship between substituents on the azetidin-2-one ring. This is most often addressed during the ring-forming cycloaddition step.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. wikipedia.org The stereochemical outcome of this reaction is not concerted and proceeds through a zwitterionic intermediate, allowing for bond rotation before ring closure. organic-chemistry.org This mechanistic feature means that reaction conditions can significantly influence the final cis/trans ratio of the product. researchgate.netresearchgate.net

Key factors influencing diastereoselectivity include:

Solvent Polarity: The polarity of the solvent can stabilize the zwitterionic intermediate to different extents, affecting the rate of ring closure versus bond rotation. Studies have shown that more polar solvents tend to favor the formation of trans-β-lactams. researchgate.netnih.gov

Reaction Temperature: Lower temperatures can restrict bond rotation in the intermediate, often leading to higher selectivity. For instance, conducting the reaction at -78 °C is a common strategy to enhance the formation of a specific diastereomer. mdpi.com

Order of Reagent Addition: The method of ketene generation and the order in which reagents are mixed can alter the stereochemical course. nih.govdntb.gov.ua Adding the base (like triethylamine) to a mixture of the acyl chloride and the imine can sometimes decrease stereoselectivity compared to the pre-formation of the ketene. nih.gov

Substituents: The electronic and steric properties of substituents on both the ketene and the imine play a crucial role. organic-chemistry.orgresearchgate.net Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the direct ring closure, favoring the cis-product. organic-chemistry.org

Table 1: Influence of Reaction Conditions on Staudinger Reaction Stereoselectivity
ConditionInfluence on StereoselectivityFavored IsomerReference
Increasing Solvent Polarity (e.g., Toluene to CH₂Cl₂)Affects the stability of the zwitterionic intermediate, influencing the rate of ring closure vs. C-C bond rotation.trans nih.govmdpi.com
Lowering Reaction Temperature (e.g., RT to -78 °C)Reduces the rate of C-C bond rotation in the intermediate, kinetically trapping the initial conformation.Often enhances selectivity for the kinetic product (typically cis) mdpi.com
Reagent Addition OrderAdding base to a mixture of imine and acyl chloride can affect the concentration of intermediates and decrease selectivity.Varies; can decrease overall selectivity nih.gov
Imine Substituent (N-group)Electron-withdrawing groups on the imine nitrogen accelerate ring closure.cis organic-chemistry.org

Beyond the classic Staudinger synthesis, other cycloaddition strategies exist for forming the azetidin-2-one ring, each with distinct stereochemical implications. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to azetidines, though it is used less commonly for azetidin-2-ones. nih.govresearchgate.net

For ketene cycloadditions, the stereochemistry is highly dependent on the reaction mode. Thermal [2+2] cycloadditions of ketenes are common and follow specific stereochemical rules. libretexts.org For instance, the highly diastereoselective Staudinger [2+2] cyclocondensation between acetoxyketene and specific imines has been shown to produce cis-3-acetoxy-azetidin-2-ones almost exclusively. nih.gov The stereochemical outcome is often dictated by the geometry of the imine and the approach of the ketene, which is influenced by steric hindrance to minimize unfavorable interactions in the transition state. nih.gov

Table 2: Stereochemical Trends in Azetidin-2-one Cycloadditions
Cycloaddition TypeMechanismTypical Stereochemical OutcomeReference
Staudinger Reaction (Thermal)Stepwise via zwitterionic intermediateControllable (cis or trans) based on conditions and substituents organic-chemistry.orgresearchgate.net
Photochemical [2+2] CycloadditionConcerted (suprafacial-suprafacial) from an excited stateGenerally preserves the stereochemistry of the alkene component nih.govlibretexts.org
Sulfa-Staudinger CycloadditionReaction with sulfenes instead of ketenesDiastereoselective, often proceeding via a conrotatory ring closure wikipedia.orgnih.gov

Enantioselective Synthesis Approaches

To produce a single enantiomer of 4-(but-3-en-2-yl)azetidin-2-one, chemists employ asymmetric synthesis strategies. These methods introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.

A robust strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule is covalently attached to one of the reactants (either the imine or the ketene precursor), directs the stereochemical outcome of the cycloaddition, and is subsequently cleaved to yield the enantiomerically enriched product. williams.eduscielo.org.mx

Commonly used chiral auxiliaries in β-lactam synthesis include:

Evans Oxazolidinones: These are frequently attached to the ketene precursor (the acyl chloride). The bulky substituent on the oxazolidinone effectively shields one face of the resulting ketene, forcing the imine to approach from the less hindered face. williams.edu

Camphorsultam: Similar to oxazolidinones, Oppolzer's sultam can be used to control the facial selectivity of reactions. wikipedia.org

8-Phenylmenthol: Introduced by E.J. Corey, this chiral alcohol can be used to form chiral esters that serve as ketene precursors. wikipedia.org

The key advantage of this method is its predictability and the high diastereomeric excesses that can often be achieved. The products are diastereomers, which can be separated by standard techniques like chromatography, and subsequent removal of the auxiliary provides the enantiopure target. williams.edu

Asymmetric catalysis is an elegant and highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. beilstein-journals.orgchemscene.com In the context of the Staudinger reaction, chiral nucleophiles are often employed as catalysts.

A significant breakthrough was the use of a planar-chiral derivative of 4-(pyrrolidino)pyridine (PPY) as an enantioselective catalyst. acs.org This catalyst activates the ketene, forming a chiral acylammonium intermediate, which then reacts with the imine in a stereocontrolled fashion.

Furthermore, research by Gregory Fu's group demonstrated a fascinating dependence of diastereoselectivity on the nitrogen substituent of the imine in a catalyzed Staudinger reaction. organic-chemistry.org They found that:

N-tosyl imines preferentially react via a "ketene-first" pathway to yield cis β-lactams.

N-triflyl imines , being more electrophilic, react via an "imine-first" pathway to favor the formation of trans β-lactams with high enantioselectivity. organic-chemistry.org

This work highlights how a subtle change in the substrate can completely switch the reaction mechanism and stereochemical outcome, offering a powerful tool for selectively synthesizing either the cis or trans diastereomer in high enantiomeric purity. organic-chemistry.org Chiral copper(I) complexes have also been developed for the asymmetric synthesis of related azetine structures. nih.gov

Table 3: Examples of Asymmetric Catalysis in Azetidin-2-one Synthesis
Catalyst/SystemImine SubstrateKey FeatureTypical Product StereochemistryReference
Planar-chiral PPY derivativeVarious N-aryl iminesNucleophilic catalysis via chiral acylammonium ionGood to excellent ee and yield acs.org
Chiral N-Heterocyclic Carbene (NHC)N-Boc iminesNucleophilic catalysisHighly enantioselective for cis β-lactams organic-chemistry.org
(S)-P-Phos/AgOAcN-triflyl iminesLewis acid catalysis with a chiral phosphine (B1218219) ligandHigh ee for trans β-lactams organic-chemistry.org
Chiral sabox/Copper(I)Imido-sulfur ylidesCatalyzes [3+1]-cycloaddition to form chiral azetinesHigh yield and ee nih.gov

Enantioconvergent processes are highly desirable as they can theoretically convert an entire racemic starting material into a single enantiomer of the product, bypassing the 50% yield limit of classical kinetic resolutions. One powerful example of this concept is dynamic kinetic resolution (DKR). nih.gov In a DKR, a racemic starting material is continuously racemized in situ while one enantiomer is selectively converted to the product by a chiral catalyst or enzyme. For instance, nitrilase enzymes have been used for the DKR of α-thionitriles, where ammonia (B1221849) produced during the reaction facilitates the racemization of the nitrile. nih.gov

In the context of β-lactam synthesis, enantioconvergent rearrangements could be applied. For example, the Wolff rearrangement of a racemic α-diazoketone can generate a ketene. wikipedia.orgorganic-chemistry.org If this ketene is trapped in an asymmetric Staudinger reaction using a chiral catalyst, and if the starting diazoketone can be racemized under the reaction conditions, the process could become a dynamic kinetic resolution, funneling the racemic precursor into a single enantiomeric β-lactam product. Such strategies, while synthetically challenging, represent the cutting edge of efficient asymmetric synthesis.

Stereochemistry of the Unsaturated Side Chain

The butenyl substituent at the C4 position of the azetidinone ring introduces two key stereochemical challenges: the configuration of the double bond (E/Z isomerism) and the diastereoselectivity of subsequent reactions on this unsaturated moiety.

Control of E/Z Isomerization within Alkenyl Moieties

One of the most powerful methods for establishing the stereochemistry of a double bond is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To synthesize the this compound framework, one would start with a precursor such as 4-formylazetidin-2-one. The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate (B1237965) reagent and the reaction conditions.

E-Selectivity : Traditional HWE reactions, using reagents like triethyl phosphonoacetate, typically favor the formation of the thermodynamically more stable E-isomer.

Z-Selectivity : To achieve high Z-selectivity, modified reagents are necessary. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate), in the presence of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures. mdpi.comnih.gov These conditions kinetically favor the formation of the Z-alkene. mdpi.comnih.gov Recent developments have introduced new reagents, like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, that also provide excellent Z-selectivity (up to 98:2 Z:E) with a variety of aldehydes. mdpi.com

The choice of olefination conditions allows for the selective synthesis of either the (E)- or (Z)-4-(but-3-en-2-yl)azetidin-2-one diastereomers.

Table 1: Influence of HWE Reaction Conditions on E/Z Selectivity

Reagent Type Typical Base Solvent Predominant Isomer Reference
Standard (e.g., Triethyl phosphonoacetate) NaH, NaOEt THF, DME E organic-chemistry.org
Still-Gennari (e.g., Bis(trifluoroethyl)phosphonate) KHMDS, NaHMDS THF Z mdpi.comnih.gov

Another approach to controlling the geometry is through photochemical isomerization . Alkenes can be isomerized from the more stable E-form to the Z-form by irradiation in the presence of a photosensitizer. nih.gov This method allows for the conversion of an easily accessible E-isomer into the thermodynamically less favored Z-isomer, providing an alternative route to specific geometric configurations. nih.govacs.org

Diastereoselectivity in Side-Chain Functionalization

Once the this compound framework is established, the double bond of the side chain serves as a handle for further functionalization. The existing stereocenters on the β-lactam ring can exert significant diastereocontrol over reactions such as epoxidation, dihydroxylation, or cyclopropanation.

A prime example of this substrate-controlled diastereoselectivity is observed in directed epoxidation reactions. While simple epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) may show low selectivity, metal-catalyzed systems can achieve high levels of control. For instance, in reactions involving homoallylic alcohols, vanadium catalysts like vanadium acetylacetonate (B107027) (V(acac)₂) are known to coordinate to the hydroxyl group and direct the delivery of the oxidant (e.g., tert-butyl hydroperoxide, TBHP) to one face of the alkene. nih.gov

Applying this principle to a this compound that has been reduced at the C2-carbonyl to a hydroxyl group, one could expect high diastereoselectivity in the epoxidation of the side-chain double bond. The stereochemistry of the newly formed epoxide would be dictated by the relative stereochemistry of the directing hydroxyl group and the substituents on the β-lactam ring. nih.gov This strategy allows the stereochemical information encoded in the β-lactam core to be relayed to the side chain, creating multiple, well-defined stereocenters.

Table 2: Hypothetical Directed Epoxidation of a 4-(But-3-en-2-yl)azetidin-2-ol Derivative

Reagent Catalyst Directing Group Expected Outcome Reference Principle
m-CPBA None None Low diastereoselectivity -
TBHP V(acac)₂ C2-OH High diastereoselectivity nih.gov

Chirality Transfer Mechanisms

Chirality transfer represents a highly efficient strategy in asymmetric synthesis, where the stereochemical information from one part of a molecule is used to set the stereochemistry in another, often through an intramolecular process.

N-to-C Chirality Transfer in Rearrangements

A powerful method for achieving N-to-C chirality transfer in the synthesis of substituted azetidines involves the nih.govnih.gov-sigmatropic rearrangement of azetidinium ylides . researchgate.netnih.gov In this process, a chiral auxiliary or substituent on the nitrogen atom of an azetidine (B1206935) precursor directs the formation of a new stereocenter at a carbon atom during the rearrangement.

The aza- nih.govnih.gov-Wittig rearrangement is a pertinent example. rsc.org The process would begin with an N-allyl azetidine derivative, where the nitrogen bears a chiral group. Upon deprotonation of the carbon adjacent to the nitrogen, an ylide is formed. This ylide then undergoes a concerted nih.govnih.gov-sigmatropic rearrangement, where the allyl group migrates from the nitrogen to the adjacent carbon. The stereochemistry of the final product is determined by the conformation of the five-membered transition state, which is influenced by the steric and electronic properties of the chiral N-substituent. nih.govrsc.org Studies have shown that this rearrangement often proceeds through an anti transition state, leading to a high degree of stereocontrol. nih.govnih.gov This strategy can be envisioned for installing the butenyl side chain onto the C4 position with a defined stereochemistry, originating from a chiral group temporarily placed on the ring nitrogen. However, the efficiency of chirality transfer can be sensitive to the steric bulk of the substituents involved. rsc.org

Chirality Transfer in Ring Expansion Reactions

The strained four-membered ring of this compound can be used as a template to construct larger, stereochemically defined heterocyclic systems, such as piperidines or pyrrolidines. nih.gov In these ring expansion reactions , the stereocenters of the original β-lactam dictate the stereochemistry of the resulting, larger ring.

A common strategy involves the transformation of a C4-substituent into a reactive group that can initiate the ring expansion. For example, a 4-(haloalkyl)azetidin-2-one, which could be derived from the butenyl side chain, can be reduced to the corresponding 2-(haloalkyl)azetidine. nih.gov This azetidine, upon treatment with a base, can form a bicyclic azetidinium ion intermediate. Subsequent nucleophilic attack on this strained intermediate leads to the opening of the four-membered ring and the formation of a larger, five- or six-membered ring. The stereochemistry of the substituents on the newly formed ring is directly correlated to the stereochemistry of the starting azetidine, demonstrating an effective transfer of chirality from the smaller ring to the larger one. nih.gov This method provides a pathway to stereochemically defined 3,4-disubstituted pyrrolidines and piperidines from chiral azetidinone precursors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 4-(but-3-en-2-yl)azetidin-2-one in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring and the butenyl side chain. The protons on the β-lactam ring (H-3 and H-4) typically appear in a specific region of the spectrum. The chemical shifts and coupling constants of these protons are particularly important for determining the ring's substitution pattern and stereochemistry. ipb.ptmdpi.com The vinyl protons of the butenyl group will resonate in the characteristic downfield region for alkenes, while the methyl and methine protons will appear further upfield.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. libretexts.orgchemconnections.org The most notable signal is that of the carbonyl carbon (C-2) in the β-lactam ring, which is characteristically found at the low-field end of the spectrum (160-175 ppm) due to the deshielding effect of the oxygen atom and the ring strain. mdpi.comlibretexts.org The carbons of the butenyl side chain and the azetidinone ring will have distinct chemical shifts based on their hybridization and proximity to electronegative atoms. libretexts.orgchemconnections.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on analogous structures and standard NMR principles.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityAtomChemical Shift (δ, ppm)
N-H~7.5-8.5br sC=O (C-2)~165-175
H on C-3a~2.8-3.2ddC-3~40-45
H on C-3b~2.5-2.9ddC-4~50-55
H on C-4~3.8-4.2mCH (side chain)~35-40
CH (side chain)~2.5-3.0mCH₃ (side chain)~15-20
CH₃ (side chain)~1.1-1.4d=CH₂ (side chain)~110-120
=CH (side chain)~5.6-6.0m=CH (side chain)~135-145
=CH₂ (side chain, trans)~5.0-5.2d
=CH₂ (side chain, cis)~4.9-5.1d

2D NMR experiments are indispensable for confirming the complex structure and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the H-4 proton and the adjacent methine proton of the butenyl side chain, as well as between the two geminal H-3 protons. It would also map out the entire spin system of the butenyl side chain, confirming the sequence of the vinyl, methine, and methyl protons. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum. For instance, the proton signal at ~4.0 ppm would correlate with the C-4 carbon signal at ~50-55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the coupling from the methyl protons of the side chain to the C-4 of the azetidinone ring, and from the H-4 proton to the carbonyl carbon (C-2). These correlations firmly establish the point of attachment of the side chain to the β-lactam ring. researchgate.net The relative stereochemistry (cis/trans) between the substituents at C-3 and C-4 can often be determined by the magnitude of the ³J(H-3, H-4) coupling constant, where cis couplings are typically larger (J ≈ 5-6 Hz) than trans couplings (J ≈ 0-2 Hz). ipb.pt

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or tautomerism. ipb.pt For this compound, VT-NMR could be employed to investigate the potential for restricted rotation around the C4-C(alkenyl) bond or to study the dynamics of ring puckering. While significant dynamic processes are not necessarily expected at room temperature, such studies can provide valuable data on the energy barriers of conformational interconversions.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

The IR spectrum of this compound is dominated by a few highly diagnostic absorption bands. The most significant of these is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band typically appears at a relatively high frequency, around 1730-1780 cm⁻¹, due to the increased ring strain of the four-membered ring, which imparts more double-bond character to the C=O bond. mdpi.comresearchgate.netresearchgate.net This high-frequency absorption is a hallmark of the azetidin-2-one (B1220530) core. orgchemboulder.com

Other important diagnostic bands include the N-H stretching vibration, which appears as a sharp peak around 3200-3300 cm⁻¹, the C=C stretching of the alkene at approximately 1640 cm⁻¹, and the various C-H stretching vibrations for both sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹, respectively. sciencescholar.us

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Amide (β-Lactam)N-H stretch~3200-3300Medium
Vinyl C-HC-H stretch~3080-3100Medium
Alkyl C-HC-H stretch~2850-2960Medium
Carbonyl (β-Lactam)C=O stretch~1730-1780Strong
AlkeneC=C stretch~1640Weak-Medium
AmideN-H bend~1550Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. For this compound (C₇H₁₁NO), the molecular weight is 125.17 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺.

The fragmentation of azetidin-2-ones under mass spectrometry conditions, particularly with electron ionization (EI), often follows characteristic pathways. A primary fragmentation route for β-lactams is the cleavage of the ring into two fragments: a ketene (B1206846) and an imine. researchgate.net For this compound, this would involve the breaking of the C2-C3 and N1-C4 bonds, leading to the formation of a ketene fragment (CH₂=C=O) and an imine fragment derived from the C4-substituent and the nitrogen atom. This "Type A" fragmentation is a key diagnostic tool in the mass spectrometric analysis of β-lactams. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For derivatives of azetidin-2-one, this technique is crucial for assigning the relative stereochemistry of the substituents on the β-lactam ring (e.g., cis or trans isomers) and, with the use of anomalous dispersion, determining the absolute configuration (R/S designation) of each stereocenter. tandfonline.comnih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. The stereochemical assignment of β-lactams is a common application of this powerful technique. mdpi.com For instance, the analysis of coupling constants in NMR spectroscopy may suggest a particular stereoisomer, but single-crystal X-ray analysis provides the definitive confirmation of the molecular structure. tandfonline.commdpi.com

In the context of this compound, which has two chiral centers, X-ray crystallography would be used to:

Confirm the Azetidin-2-one Ring: Verify the formation and integrity of the four-membered lactam ring.

Determine Relative Stereochemistry: Unambiguously establish whether the C3-proton and the C4-butenyl group are on the same side (cis) or opposite sides (trans) of the ring. This is often inferred from the coupling constants between H3 and H4 in the NMR spectrum, but X-ray analysis provides the definitive proof. nih.gov

Assign Absolute Configuration: When a chiral starting material is used in the synthesis, or a chiral resolution is performed, X-ray crystallography can determine the absolute configuration (e.g., (3R,4S) or (3S,4R)) of the final product. This is often achieved by analyzing the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

While obtaining suitable single crystals can be challenging, co-crystallization with a "crystallization chaperone" is an advanced strategy that can be employed for small molecules that are otherwise difficult to crystallize. nih.gov This involves forming a host-guest complex that readily crystallizes, allowing for the structural elucidation of the entrapped analyte. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, essential for separating components of a mixture. In the synthesis of this compound, various chromatographic methods are employed to monitor the reaction's progress and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction. nih.govyoutube.com By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. youtube.comrsc.org For the synthesis of an azetidinone, a typical TLC analysis would show the gradual disappearance of the spots corresponding to the initial imine and ketene precursor and the appearance of a new spot for the this compound product. youtube.com The choice of an appropriate mobile phase (eluent) is critical for achieving good separation of the spots on the stationary phase (typically silica (B1680970) gel). nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for purity assessment and quantitative analysis. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of β-lactam compounds. nih.gov A validated HPLC method provides crucial data on the purity of the isolated this compound, detecting and quantifying any impurities, including unreacted starting materials, byproducts, or stereoisomers.

The development of an HPLC method involves optimizing several parameters to achieve a good separation of all components in a sample.

Interactive Data Table: Exemplary RP-HPLC Parameters for β-Lactam Analysis

This table outlines typical conditions that could be adapted for the analysis of this compound, based on established methods for similar compounds. nih.govresearchgate.net

ParameterSettingPurpose
Column C18 (e.g., Waters XBridge C18, 4.6 x 100 mm, 3.5 µm)The non-polar stationary phase separates compounds based on hydrophobicity.
Mobile Phase A 0.15% Formic Acid in WaterThe aqueous component of the mobile phase. The acid helps in protonating silanol (B1196071) groups and improving peak shape.
Mobile Phase B Acetonitrile (B52724)The organic modifier. A gradient of increasing acetonitrile is typically used to elute compounds with varying polarity.
Flow Rate 0.6 - 1.0 mL/minControls the speed at which the mobile phase passes through the column, affecting resolution and analysis time.
Column Temperature 40 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-Vis (e.g., at 210, 260 nm) or Mass Spectrometry (MS)UV detection is common for compounds with a chromophore. MS provides mass information for definitive identification.
Injection Volume 5 - 20 µLThe amount of sample introduced into the system.

Gas Chromatography (GC) can also be used, particularly for volatile or derivatized thermally stable compounds. While less common for intact β-lactams which can be thermally labile, GC can be a powerful tool for monitoring reactions by analyzing the disappearance of more volatile starting materials. rsc.org

Together, these chromatographic techniques form a suite of analytical tools that ensure the successful synthesis and purification of this compound, confirming its identity and establishing a high degree of purity necessary for further study.

Computational and Mechanistic Studies of 4 but 3 En 2 Yl Azetidin 2 One Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to determining the key structural and electronic characteristics of 4-(but-3-en-2-yl)azetidin-2-one. Methods such as Density Functional Theory (DFT) are employed to optimize the molecule's geometry and elucidate its electronic nature. epstem.netepstem.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

Furthermore, these computational methods are used to determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.net The MEP, for instance, can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Below is a table showcasing typical data obtained from quantum chemical calculations for a related azetidinone system.

PropertyCalculated ValueMethod
Total Energy-550.123 HartreeDFT/B3LYP
HOMO Energy-6.54 eVDFT/B3LYP
LUMO Energy-0.21 eVDFT/B3LYP
HOMO-LUMO Gap6.33 eVDFT/B3LYP
Dipole Moment3.12 DebyeDFT/B3LYP
Note: The data presented is illustrative for a substituted azetidinone and not specific to this compound.

Reaction Mechanism Investigations

Computational chemistry plays a pivotal role in mapping out the intricate pathways of chemical reactions involving azetidinone systems.

Elucidation of Staudinger Reaction Pathways and Transition States

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. acs.orgnumberanalytics.com Computational studies have been instrumental in elucidating the mechanism of this reaction. researchgate.netresearchgate.net The reaction proceeds through a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, leading to a zwitterionic intermediate. Subsequent ring closure then forms the four-membered azetidinone ring.

Theoretical calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates involved. This allows for a detailed understanding of the reaction kinetics and the factors that influence the reaction rate. The mechanism involves the formation of a phosphazide (B1677712) intermediate, which then rearranges to an iminophosphorane before hydrolysis yields the final amine product. numberanalytics.com

Computational Modeling of Ring-Opening Reactions

The strained four-membered ring of azetidin-2-ones makes them susceptible to ring-opening reactions, a process that can be effectively modeled using computational methods. mdpi.com These studies can predict the regioselectivity and stereoselectivity of ring-opening reactions with various nucleophiles. By calculating the activation energies for different possible pathways, researchers can determine the most likely outcome of a reaction. This is particularly important in the functionalization of the β-lactam core. A "build and release" strategy, where a strained ring is first formed and then opened, is a powerful approach in synthesis. nih.gov

Mechanistic Studies of Rearrangements and Cyclization Processes

Azetidinone systems can undergo a variety of rearrangement and cyclization reactions, often leading to novel heterocyclic structures. nih.govresearchgate.net Computational modeling is used to investigate the mechanisms of these transformations. For instance, the intramolecular cyclization of a substituent on the azetidinone ring can be studied to determine the feasibility and stereochemical outcome of the reaction. These studies can reveal the intricate electronic and steric effects that govern these processes, providing valuable insights for the design of new synthetic strategies.

Stereoselectivity Prediction and Rationalization through Computational Models

One of the most significant applications of computational chemistry in this field is the prediction and rationalization of stereoselectivity. rsc.org In reactions such as the Staudinger cycloaddition, the formation of cis or trans isomers is a critical aspect. researchgate.netresearchgate.net Computational models can calculate the energies of the transition states leading to the different stereoisomers. The diastereomeric ratio of the products can then be predicted based on the difference in these transition state energies.

These models can take into account various factors that influence stereoselectivity, including the nature of the substituents on the ketene and imine, the solvent, and the reaction temperature. This predictive power is invaluable for designing synthetic routes that yield the desired stereoisomer with high selectivity.

Application of Computational Chemistry to Guide Synthetic Route Design

The insights gained from computational studies have a direct impact on the practical design of synthetic routes. mit.edu By predicting the feasibility and outcome of reactions, computational chemistry can help to screen potential synthetic pathways before they are attempted in the laboratory. This can save significant time and resources by avoiding unpromising routes and focusing on those with the highest probability of success.

For example, computational models can be used to:

Predict the reactivity of different starting materials.

Identify the optimal reaction conditions for a desired transformation.

Design catalysts that can enhance the rate and selectivity of a reaction.

Predict the spectroscopic properties of the target molecule, which can aid in its characterization.

The synergy between computational and experimental chemistry is a powerful paradigm in modern organic synthesis, enabling the efficient and rational development of new molecules and synthetic methodologies. mit.edu

Predicting Substrate Reactivity and Reaction Outcomes

Computational chemistry has become an indispensable tool for predicting the reactivity of substrates like this compound and the likely outcomes of their reactions. By employing methods such as Density Functional Theory (DFT), chemists can model molecular structures, transition states, and reaction intermediates to forecast the most favorable reaction pathways.

Detailed research findings from computational studies on related C-4 substituted azetidin-2-ones provide a framework for understanding the reactivity of the title compound. For instance, the stereoselectivity of reactions at the β-lactam core is a critical aspect that can be predicted. Computational models can elucidate the subtle energetic differences between transition states that lead to different stereoisomers. In the formation of β-lactams, for example, the diastereoselectivity can be rationalized by calculating the energies of the transition states leading to cis and trans products. A study on the diastereoselective synthesis of densely substituted β-lactams revealed that the transition state leading to the trans-product can be significantly lower in energy than that for the cis-product, explaining the observed high selectivity.

Furthermore, computational analysis of the Staudinger cycloaddition, a key method for synthesizing β-lactams, helps in understanding how substituents on the ketene and imine influence the reaction's progress and stereochemical outcome. The reaction is understood to proceed via a two-step mechanism, and DFT calculations can model the initial nucleophilic attack followed by electrocyclization to form the four-membered ring.

In the context of this compound, computational methods can be applied to predict the reactivity of both the β-lactam ring and the butenyl side chain. For example, the alkenyl group presents a site for various addition and cyclization reactions. Theoretical calculations can predict the regioselectivity and stereoselectivity of such transformations. A computational study on the [4+2] cycloaddition of 4-alkenyl-2-aminothiazoles with nitroalkenes demonstrated that these reactions proceed with high site-, regio-, and diastereoselectivity. nih.gov The potential energy surfaces for different reaction pathways were explored, revealing the factors that govern the observed experimental outcomes. nih.gov These findings are directly relevant to predicting how the butenyl group in this compound might behave in similar cycloaddition reactions.

The table below illustrates the kind of data that can be generated from computational studies to predict reaction outcomes, in this case, the diastereoselectivity of a cyclization reaction to form a β-lactam.

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio (trans:cis)
TS-Trans 0.0>99:1
TS-Cis +3.0
This table is illustrative and based on data for a related system. It demonstrates how computational chemistry can quantify the energy differences between transition states to predict the stereochemical outcome of a reaction.

Calculation of Thermodynamic and Kinetic Parameters

The calculation of thermodynamic and kinetic parameters through computational methods provides quantitative insights into the feasibility and rate of chemical reactions involving this compound. Parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) are crucial for understanding reaction mechanisms.

For β-lactam systems, a key reaction is the hydrolytic ring-opening, which is central to their antibiotic activity and also to their degradation. Computational studies have been employed to calculate the activation barriers for the hydrolysis of the β-lactam ring under different conditions. These calculations can help in understanding the stability of the ring and how it is influenced by substituents.

For example, a theoretical study on the acylate reaction of β-lactamase with penicillin G, a related β-lactam, used DFT to compute the Gibbs free energies for different reaction pathways. nih.gov The study identified a multi-step process with a rate-limiting energy barrier of 19.1 kcal/mol, indicating a facile reaction, and a higher-energy one-step process with a barrier of 45.0 kcal/mol. nih.gov Such calculations are vital for designing more stable and effective β-lactam antibiotics.

In the case of this compound, computational methods can be used to determine the kinetic and thermodynamic parameters for reactions involving the butenyl side chain. For instance, intramolecular cyclization reactions are a possibility. By calculating the activation energies and reaction enthalpies for different potential cyclization pathways, researchers can predict which, if any, will be favored.

The following table presents representative data from a computational study on a Diels-Alder reaction, illustrating the type of thermodynamic and kinetic parameters that can be calculated.

ReactionActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
Naphthalene + C2H225.5-10.2
Naphthalene + C2H422.1-15.8
Anthracene + C2H228.9-8.5
Anthracene + C2H424.7-13.9
This table showcases calculated activation and reaction energies for Diels-Alder reactions of polycyclic aromatic hydrocarbons, demonstrating the application of computational chemistry in quantifying reaction energetics.

These calculated parameters are invaluable for understanding the reactivity of complex molecules like this compound, guiding synthetic efforts, and elucidating reaction mechanisms at a molecular level.

Synthetic Applications of 4 but 3 En 2 Yl Azetidin 2 One As a Chemical Building Block

Precursors for Non-Proteinogenic Amino Acids and Their Derivatives

Non-proteinogenic amino acids are crucial components in the development of novel peptide-based therapeutics, offering enhanced metabolic stability and unique conformational properties. The β-lactam ring of 4-(but-3-en-2-yl)azetidin-2-one can be readily opened to afford β-amino acids, while the butenyl side chain provides a handle for further functionalization to generate a variety of non-proteinogenic amino acid derivatives.

The hydrolytic or reductive cleavage of the amide bond in the azetidin-2-one (B1220530) ring is a well-established method for the synthesis of β-amino acids. In the case of this compound, this reaction would yield 3-amino-4-hexenoic acid, a non-proteinogenic β-amino acid. The presence of the double bond in the side chain allows for a range of subsequent transformations, such as oxidation, reduction, or addition reactions, to create a library of novel β-amino acid derivatives.

Furthermore, the azetidin-2-one ring can act as a dipeptide isostere, and its incorporation into peptide chains can lead to the formation of β-lactam-derived peptides. These peptidomimetics often exhibit enhanced resistance to enzymatic degradation and can adopt unique secondary structures. The butenyl group at the C4 position can be modified either before or after incorporation into a peptide sequence, providing a powerful tool for generating peptide diversity.

PrecursorProductTransformation
This compound3-Amino-4-hexenoic acidHydrolysis
This compoundβ-Lactam-derived dipeptidePeptide coupling

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The strained β-lactam ring and the reactive butenyl side chain of this compound make it an excellent starting material for the synthesis of more complex nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions can be employed to construct bicyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutically active compounds.

The double bond in the butenyl side chain of this compound is a key functional group for the construction of polycyclic β-lactams. For instance, an intramolecular [2+2] cycloaddition between the double bond and a suitable tethered alkene or alkyne could lead to the formation of a fused cyclobutane (B1203170) or cyclobutene (B1205218) ring, respectively. Another powerful strategy is ring-closing metathesis (RCM), which can be used to form a larger ring fused to the azetidinone. By introducing a second double bond into the N1-substituent, an intramolecular RCM reaction can generate a variety of bicyclic β-lactams.

Starting MaterialReaction TypeProduct
N-Allyl-4-(but-3-en-2-yl)azetidin-2-oneRing-Closing MetathesisFused bicyclic β-lactam
N-Acryloyl-4-(but-3-en-2-yl)azetidin-2-oneIntramolecular Michael AdditionBicyclic β-lactam

Carbapenems and carbacephams are potent classes of β-lactam antibiotics. The synthesis of their core structures often relies on the stereoselective construction of the bicyclic ring system. This compound can serve as a key intermediate in the synthesis of these important antibiotic scaffolds. The butenyl side chain can be oxidatively cleaved, for example, through ozonolysis, to generate an aldehyde. This aldehyde can then undergo further transformations, such as a Wittig reaction or an aldol (B89426) condensation, to introduce the necessary carbon framework for the subsequent cyclization to form the carbapenam (B8450946) or carbacepham ring system. The stereochemistry at the C4 position of the starting azetidinone is crucial for controlling the final stereochemistry of the antibiotic.

IntermediateKey TransformationTarget Scaffold
4-(1-Formylethyl)azetidin-2-oneWittig ReactionCarbapenem (B1253116) precursor
4-(1-Formylethyl)azetidin-2-oneAldol CondensationCarbacepham precursor

General Utility in Diversifying Molecular Architectures

Beyond its application in the synthesis of specific classes of molecules, this compound is a versatile building block for the general diversification of molecular architectures. The combination of the reactive β-lactam ring and the functionalizable butenyl side chain allows for a wide range of chemical manipulations.

As mentioned earlier, the azetidin-2-one ring can be viewed as a constrained dipeptide mimic. The incorporation of this compound into an oligopeptide sequence can impart unique conformational constraints and improve metabolic stability. The butenyl side chain can serve as a point for post-synthetic modification, allowing for the attachment of fluorescent labels, affinity tags, or other functional groups to probe biological systems. This approach is highly valuable in the field of chemical biology and drug discovery for the development of novel peptidomimetics with tailored properties.

Building BlockApplicationResulting Structure
This compoundSolid-phase peptide synthesisModified oligopeptide
This compoundPeptidomimetic designConformationally constrained peptide

Exploration of Novel Chemical Space

The concept of exploring novel chemical space involves using unique molecular scaffolds to generate libraries of compounds with diverse structures and potential biological activities. The azetidin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous antibiotics. The introduction of a butenyl group at the C-4 position, as in This compound , offers several avenues for creating novel molecules.

The terminal double bond and the chiral center in the side chain provide multiple points for diversification. This allows for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in the exploration of new chemical entities for drug discovery and materials science. The inherent ring strain of the β-lactam ring further contributes to its unique reactivity, enabling transformations that are not feasible with less strained cyclic amides.

By serving as a starting point for various chemical transformations, this compound can lead to the synthesis of new molecular architectures that are not readily accessible through other synthetic routes. These novel structures can then be screened for a wide range of biological activities.

Intermediates for Various Organics via Ring Opening and Functionalization

The strained four-membered ring of azetidin-2-ones makes them susceptible to ring-opening reactions, a property that is highly valuable in synthetic organic chemistry. This reactivity allows the β-lactam to serve as a masked β-amino acid or a precursor to other important functional groups.

Ring Opening: The cleavage of the amide bond in the β-lactam ring can be achieved under various conditions (acidic, basic, or reductive) to yield γ-amino acids or their derivatives. For This compound , ring-opening would lead to 3-amino-4-methyl-hex-5-enoic acid derivatives. These unsaturated amino acids are valuable intermediates for the synthesis of peptides, natural products, and other biologically active molecules. The presence of the double bond allows for further selective transformations either before or after the ring-opening step.

Recent studies on other azetidine (B1206935) derivatives have demonstrated that ring-opening can be initiated by various nucleophiles, including oxygen and sulfur nucleophiles. beilstein-journals.org For instance, the reduction of the lactam carbonyl group in 4-(haloalkyl)azetidin-2-ones with reagents like chloroalane (AlH₂Cl) yields the corresponding azetidines, which can then undergo ring-opening to form substituted pyrrolidines and piperidines. nih.gov A similar strategy applied to This compound could potentially lead to novel five- and six-membered nitrogen-containing heterocycles.

Functionalization: The butenyl side chain offers a rich platform for functionalization. The terminal double bond can undergo a variety of well-established chemical reactions, including:

Oxidation: Cleavage of the double bond can yield a carboxylic acid or an aldehyde, providing a handle for further modifications.

Reduction: Hydrogenation of the double bond would produce the corresponding saturated alkyl side chain.

Addition Reactions: Halogenation, hydrohalogenation, and epoxidation are just a few examples of reactions that can introduce new functional groups to the side chain.

Metathesis: Olefin metathesis could be employed to couple the side chain with other molecules, leading to more complex structures.

These functionalization reactions, combined with the inherent reactivity of the β-lactam ring, make This compound a potentially powerful intermediate for the synthesis of a diverse array of organic compounds.

Below is a table summarizing potential transformations and the resulting organic intermediates.

Starting MaterialReaction TypePotential Product Class
This compoundRing Opening (Hydrolysis)γ-Amino Acids
This compoundRing Opening (Reductive)Amino Alcohols
This compoundSide Chain OxidationCarboxylic Acid/Aldehyde containing β-lactams
This compoundSide Chain EpoxidationEpoxide containing β-lactams
This compoundSide Chain MetathesisComplex Alkenyl β-lactams

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Methodologies

The traditional synthesis of β-lactams, often relying on methods like the Staudinger reaction, can involve harsh conditions and stoichiometric reagents. tandfonline.comresearcher.life Future research will prioritize the development of greener, more efficient routes to produce 4-(but-3-en-2-yl)azetidin-2-one and related structures.

Key areas of focus include:

Catalytic Approaches: Moving away from stoichiometric bases, research is exploring catalytic versions of the Staudinger reaction. researcher.lifeorganic-chemistry.org The use of N-heterocyclic carbenes (NHCs) or dual-catalyst systems, combining a chiral nucleophile with a Lewis acid, can offer high yields and stereoselectivity under milder conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. Adapting classic cycloaddition reactions to flow systems for the synthesis of 4-substituted azetidin-2-ones is a promising avenue.

Biocatalysis: The use of enzymes to catalyze the formation of the β-lactam ring presents an environmentally benign alternative. While still an emerging area, the discovery or engineering of enzymes capable of assembling structures like this compound could revolutionize their production.

Energy-Transfer Catalysis: Recent advances have shown that visible-light-mediated energy transfer can be used to synthesize vinyl-substituted β-lactams from allenamides. acs.orgacs.org This atom-economical approach operates at room temperature and represents a cutting-edge strategy for accessing complex azetidinones. acs.orgacs.org

Table 1: Comparison of Potential Synthetic Methodologies for 4-Substituted Azetidin-2-ones
MethodologyKey AdvantagesPotential ChallengesRelevance to this compound
Traditional Staudinger ReactionWell-established, versatileStoichiometric reagents, often harsh conditions, potential for side productsBaseline method, provides a benchmark for improvement
Catalytic Staudinger ReactionReduced waste, milder conditions, high stereoselectivityCatalyst cost and sensitivity, optimization requiredOffers a direct route to improved efficiency and stereocontrol
Visible-Light Photoredox CatalysisAtom-economical, mild conditions, novel reactivityRequires specialized equipment, catalyst development is ongoingA modern approach to functionalize the β-lactam core with unsaturated moieties
BiocatalysisHighly sustainable, exceptional selectivityEnzyme discovery and engineering, limited substrate scopeA long-term goal for a truly "green" synthesis

Advanced Stereocontrol in Complex 4-Substituted Azetidin-2-one (B1220530) Syntheses

The structure of this compound possesses two stereocenters, at C4 of the ring and C2 of the butenyl side chain. Controlling the relative and absolute stereochemistry of these centers is a significant synthetic challenge and a critical area for future investigation.

Current research in stereoselective β-lactam synthesis provides a roadmap:

Ligand-Controlled Catalysis: The choice of ligand in metal-catalyzed reactions can dictate the stereochemical outcome. For instance, palladium-catalyzed intramolecular allylation has been shown to produce either cis or trans β-lactams with high selectivity simply by changing the phosphine (B1218219) ligand. acs.org Applying such ligand-divergent strategies to control the C3-C4 stereochemistry relative to the butenyl group is a key goal.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the imine or ketene (B1206846) precursor remains a robust method for inducing asymmetry. nih.gov Research into new, easily cleavable, and highly effective auxiliaries derived from natural products like sugars could improve the synthesis of enantiopure this compound. nih.gov

Organocatalysis: Chiral organocatalysts, such as derivatives of quinine (B1679958) or 4-(pyrrolidino)pyridine (PPY), have proven effective in catalyzing enantioselective [2+2] cycloadditions. organic-chemistry.orgnih.gov Fine-tuning these catalysts to accommodate the specific steric and electronic demands of the precursors to this compound will be crucial.

Supramolecular Catalysis: Emerging research has shown that mechanically interlocked molecules, like rotaxanes, can act as supramolecular catalysts, influencing the stereochemical outcome of cyclization reactions by creating a constrained environment, favoring the formation of otherwise disfavored isomers. bohrium.com

Exploration of Undiscovered Reactivity Patterns of the But-3-en-2-yl Moiety

The but-3-en-2-yl substituent is a rich chemical handle, featuring both a double bond and a stereocenter. Its reactivity in the context of the strained β-lactam ring is a fertile ground for discovering new chemical transformations.

Future studies could investigate:

Intramolecular Reactions: The proximity of the alkene to the β-lactam ring could enable novel intramolecular cyclizations. For example, radical- or metal-mediated reactions could be designed to form bicyclic or spirocyclic structures, expanding the chemical space accessible from this scaffold.

Metathesis Reactions: The terminal double bond is a prime substrate for olefin metathesis. Cross-metathesis with various partners could be used to elaborate the side chain, introducing new functional groups and building molecular complexity in a single step.

Oxidative Cleavage and Functionalization: Reactions targeting the double bond, such as ozonolysis or dihydroxylation, could convert the butenyl group into aldehydes, carboxylic acids, or diols. These transformations would provide access to a new family of 4-substituted azetidinones with different functionalities.

Ring-Opening Reactions: The radical anions of azetidin-2-ones can undergo ring-splitting via N–C4 or C3–C4 bond cleavage. rsc.org Investigating how the butenyl group influences the regioselectivity of this cleavage could lead to new methods for generating complex open-chain amides. rsc.org

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work is a powerful engine for modern chemical research. For a molecule like this compound, this integration can accelerate discovery and deepen understanding.

Future directions include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic reactions. bohrium.comrsc.org This can help explain observed stereoselectivities, for instance, by comparing the energy barriers for the formation of cis versus trans isomers in a Staudinger reaction. rsc.org

Predicting Reactivity: Computational models can predict the most likely sites of reaction on the molecule under different conditions (e.g., nucleophilic, electrophilic, or radical attack). This can guide the design of experiments to explore the reactivity of the butenyl side chain or the β-lactam ring itself.

Catalyst Design: By modeling the interaction between a substrate and a catalyst, researchers can rationally design new or improved catalysts for the synthesis of this compound. This could involve modifying the electronic or steric properties of a ligand to enhance its selectivity. acs.org A computational study on a rotaxane-catalyzed reaction, for example, revealed the precise mechanism of trans-stereoselectivity. bohrium.com

Table 2: Role of Computational Chemistry in Azetidin-2-one Research
Computational TechniqueApplication AreaExpected Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesUnderstanding stereochemical outcomes, identifying rate-determining steps bohrium.comrsc.org
Molecular Dynamics (MD)Catalyst-Substrate InteractionsVisualizing binding modes, guiding rational catalyst design
Ab Initio MethodsThermochemical AnalysisCalculating ring strain and resonance energy to predict stability acs.org
Quantitative Structure-Activity Relationship (QSAR)Predicting PropertiesCorrelating structural features with potential material or catalytic properties

Design of New Azetidin-2-one Scaffolds for Material Science or Catalytic Applications (non-biological)

While β-lactams are famous for their biological activity, their unique structural and electronic properties make them intriguing candidates for applications beyond medicine. The this compound scaffold could serve as a starting point for novel materials and catalysts.

Potential research avenues include:

Polymer Chemistry: The vinyl group on the butenyl side chain is a polymerizable handle. Incorporating this compound as a monomer into polymers could create materials with unique properties, where the β-lactam unit could introduce specific polarity, rigidity, or a site for subsequent chemical modification.

Synthetic Scaffolds: Azetidine-based scaffolds are being explored for creating diverse molecular frameworks for use in probe and drug discovery, but also as building blocks in material science. nih.govyoutube.com The strained four-membered ring can be used in strain-release-driven reactions to build more complex architectures. acs.org

Organocatalysis: The core azetidinone structure, when appropriately functionalized, could itself act as a chiral ligand or organocatalyst. The rigid four-membered ring can provide a well-defined stereochemical environment for asymmetric transformations.

Responsive Materials: The β-lactam ring is susceptible to hydrolysis under certain conditions. This reactivity could be harnessed to create "smart" materials that degrade or change their properties in response to a specific trigger, such as a change in pH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.